molecular formula C15H18N2O3S B2547964 (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one CAS No. 352348-02-8

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

Cat. No. B2547964
CAS RN: 352348-02-8
M. Wt: 306.38
InChI Key: BUZBTKMGTPBZBQ-JWFVMAOISA-N
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Description

The compound is a derivative of thiazolidinone, a heterocyclic compound that contains a thiazole ring fused to a lactam structure. This class of compounds is known for its biological activity and potential medicinal applications. The specific compound mentioned features an ethyl group, an ethylimino substituent, and a 4-hydroxy-3-methoxybenzylidene moiety, which suggests potential for interaction with biological targets due to the presence of a hydroxyl group and a methoxy group.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of various aldehydes with thiazolidine-2,4-dione or related precursors. In the context of the provided papers, a related synthesis approach is described where (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives are synthesized by reacting acetic acid chlorides with 5-(hydroxybenzylidene) thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin derivatives . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which can engage in various intermolecular interactions. In a related study, the molecular structure of a similar compound was analyzed using Hirshfeld surface analysis and density functional theory (DFT) calculations . Such analyses can provide insights into the intermolecular contacts, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior of the compound in different environments.

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in a range of chemical reactions, including hydrogen bonding and other non-covalent interactions. For instance, supramolecular structures of thiazolidinone derivatives have been studied, revealing hydrogen-bonded dimers, chains, and sheets formed through various hydrogen bonds and interactions . These interactions are significant as they can influence the biological activity and solubility of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, methoxy, and ethyl groups can affect properties like solubility, melting point, and reactivity. The electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can impact the compound's ability to interact with biological targets . Additionally, the antibacterial activity of related compounds has been tested, showing activity against Gram-positive bacterial strains, which suggests that the compound may also possess similar properties .

Scientific Research Applications

Biological Potential and Synthetic Development

1,3-Thiazolidin-4-ones and their functionalised analogues, such as glitazones, rhodanines, and pseudothiohydantoins, have demonstrated significant pharmacological importance, found in commercial pharmaceuticals. The synthesis of these nuclei started in the mid-nineteenth century, with various methodologies developed for obtaining these structures. They show potential activities against different diseases, indicating a promising future in medicinal chemistry. The green synthesis of these compounds is highlighted due to environmental considerations (Santos, Silva, & Jones Junior, 2018).

Recent Biological Activities

Thiazolidin-4-ones, as a crucial heterocyclic ring system, have been focused on for their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. Recent studies, particularly from 2020 and 2021, have provided insights into the influence of different substituents on their biological activity. This information is instrumental in the rational design of new small molecules with enhanced drug efficacy among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).

properties

IUPAC Name

(5Z)-3-ethyl-2-ethylimino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-16-15-17(5-2)14(19)13(21-15)9-10-6-7-11(18)12(8-10)20-3/h6-9,18H,4-5H2,1-3H3/b13-9-,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZBTKMGTPBZBQ-MXEOFEFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)O)OC)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

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